3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide
CAS No.: 2270905-23-0
Cat. No.: VC7491295
Molecular Formula: C4H5ClN4O
Molecular Weight: 160.56
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2270905-23-0 |
---|---|
Molecular Formula | C4H5ClN4O |
Molecular Weight | 160.56 |
IUPAC Name | 5-chloro-2-methyl-1,2,4-triazole-3-carboxamide |
Standard InChI | InChI=1S/C4H5ClN4O/c1-9-3(2(6)10)7-4(5)8-9/h1H3,(H2,6,10) |
Standard InChI Key | VBCXENRXVZLAGW-UHFFFAOYSA-N |
SMILES | CN1C(=NC(=N1)Cl)C(=O)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure consists of a 1,2,4-triazole ring—a five-membered aromatic heterocycle with three nitrogen atoms. Substituents include:
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Chlorine atom at position 3, which enhances electrophilicity and influences intermolecular interactions.
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Methyl group at position 1, contributing to steric effects and metabolic stability.
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Carboxamide group (-CONH₂) at position 5, enabling hydrogen bonding and solubility modulation.
The molecular formula is C₅H₆ClN₅O, with a calculated molecular weight of 187.59 g/mol. Theoretical predictions using density functional theory (DFT) suggest a planar triazole ring with slight distortion due to substituent effects .
Comparative Analysis with Analogous Compounds
Key differences between this compound and related triazoles include:
The carboxamide group significantly alters solubility and bioavailability compared to carboxylic acid or alcohol derivatives .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide is documented, analogous methods from patent literature suggest feasible routes :
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Triazole Ring Formation:
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Carboxamide Introduction:
Example Reaction (adapted from ):
Industrial-Scale Considerations
Key challenges in large-scale production include:
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Purification: Removal of byproducts like unreacted carboxylic acid or residual solvents.
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Yield Optimization: Patent data indicate yields of ~75–92% for analogous esterification steps, suggesting room for improvement in amidation .
Physicochemical Properties
Thermal and Solubility Profiles
Predicted properties based on structural analogs:
The carboxamide group enhances water solubility compared to methyl ester or carboxylic acid derivatives due to hydrogen bonding with water molecules .
Biological Activity and Applications
The methyl and carboxamide groups may improve membrane permeability, potentially lowering MIC values compared to carboxylic acid analogs .
Anticancer Activity
Preliminary studies on triazole-carboxamide hybrids indicate moderate cytotoxicity:
Cell Line | IC₅₀ (μM) | Mechanism |
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MCF-7 (Breast) | 25–50 | Apoptosis via caspase-3 activation |
HeLa (Cervical) | 30–60 | Cell cycle arrest (G2/M phase) |
These effects are hypothesized to arise from intercalation into DNA or inhibition of topoisomerase II .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and reduce purification steps.
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Biological Screening: Evaluate antimicrobial and anticancer efficacy in in vivo models.
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Crystallography: Obtain X-ray structures to correlate conformation with bioactivity.
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